

Application Notes and Protocols for JH-X-119-01 in Murine Models

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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B10825151

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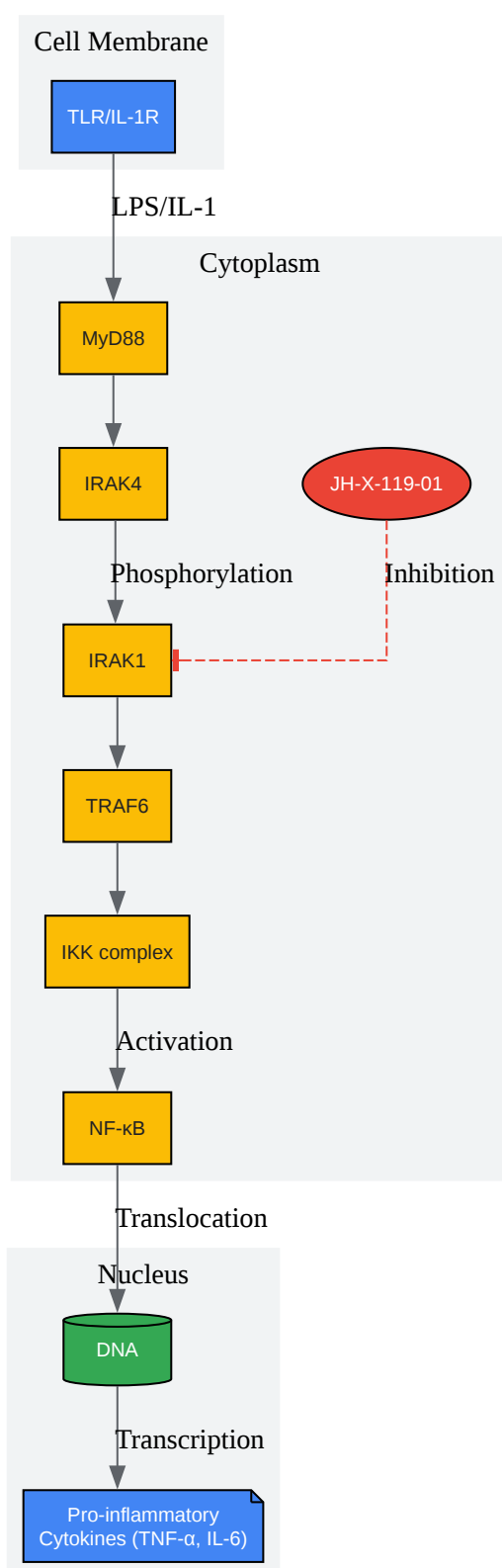
For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity pathways.^{[1][2][3][4]} It demonstrates significant therapeutic potential in preclinical models of inflammatory diseases and certain cancers by irreversibly binding to Cysteine 302 on IRAK1, thereby blocking downstream inflammatory signaling.^{[3][4]} These application notes provide a comprehensive overview of the dosage and administration of **JH-X-119-01** in mice, with a focus on its application in a lipopolysaccharide (LPS)-induced sepsis model.

Mechanism of Action

JH-X-119-01 selectively inhibits IRAK1 with a reported IC₅₀ of approximately 9 nM, while showing no significant inhibition of IRAK4 at concentrations up to 10 μM.^{[1][2][4]} IRAK1 is a key component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and the IL-1 receptor. Upon activation, IRAK1 is phosphorylated and subsequently activates TRAF6, leading to the activation of the NF-κB and MAPK signaling pathways. These pathways are responsible for the production of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting IRAK1, **JH-X-119-01** effectively downregulates these inflammatory responses.^{[2][3]}



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Figure 1: Simplified signaling pathway of IRAK1 inhibition by JH-X-119-01.

Data Presentation

In Vivo Dosage and Administration Summary

Parameter	Details	Reference
Animal Model	C57BL/6 mice (male, 20-22g)	[2]
Administration Route	Intraperitoneal (IP) Injection	[2][5]
Dosage	5 mg/kg and 10 mg/kg body weight	[2][5]
Vehicle (Oral)	Carboxymethylcellulose sodium (CMC-Na)	
Vehicle (Injection)	5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O	
Frequency	Daily for 5 days	[2][5]

Pharmacokinetic Profile (Intravenous Administration)

Parameter	Value	Reference
Administration Route	Intravenous (IV)	[3][6]
Half-life (t _{1/2})	1.61 hours	[3][6]
Maximum Concentration (C _{max})	9.95 µM	[3][6]
Clearance	18.84 mL/min/kg	[3][6]

Experimental Protocols

Preparation of JH-X-119-01 for In Vivo Administration

1. Intraperitoneal Injection Formulation:

- To prepare a stock solution, dissolve **JH-X-119-01** in DMSO to a concentration of 90 mg/mL.

- For a working solution of 4.5 mg/mL, add 50 μ L of the 90 mg/mL DMSO stock solution to 400 μ L of PEG300 and mix until clear.
- Add 50 μ L of Tween 80 to the mixture and mix until clear.
- Add 500 μ L of sterile double-distilled water (ddH₂O) to reach a final volume of 1 mL.
- The final concentrations of the vehicle components are approximately 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. The solution should be used immediately.

2. Oral Administration Formulation:

- For oral gavage, a suspension can be prepared in Carboxymethylcellulose sodium (CMC-Na).
- To prepare a 5 mg/mL suspension, add 5 mg of **JH-X-119-01** to 1 mL of sterile CMC-Na solution.
- Ensure the mixture is homogenous before administration.

LPS-Induced Sepsis Model in Mice

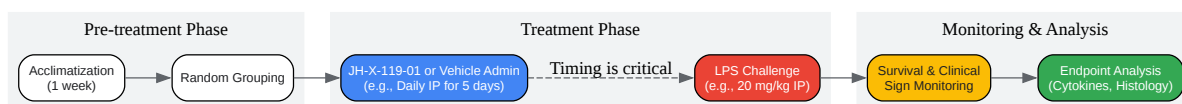
This protocol describes the use of **JH-X-119-01** in a murine model of endotoxemia induced by lipopolysaccharide (LPS).

Materials:

- **JH-X-119-01**
- LPS from E. coli
- Sterile, pyrogen-free saline
- Vehicle solution (as described above)
- C57BL/6 mice (male, 8-10 weeks old)

Procedure:

- **Acclimatization:** Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
- **Grouping:** Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, **JH-X-119-01** (5 mg/kg) + LPS, **JH-X-119-01** (10 mg/kg) + LPS).
- **JH-X-119-01 Administration:** Administer the prepared **JH-X-119-01** solution or vehicle via intraperitoneal injection at the desired dosage (5 or 10 mg/kg). The volume of injection should be adjusted based on the individual mouse's body weight. This is typically done daily for a specified number of days (e.g., 5 days). The timing of the administration relative to the LPS challenge is a critical parameter and should be optimized for the specific study design (e.g., pre-treatment, co-treatment, or post-treatment).
- **LPS Challenge:** To induce sepsis, administer a single intraperitoneal injection of LPS (e.g., 20 mg/kg) dissolved in sterile saline.^[2] The control group receives an equivalent volume of sterile saline.
- **Monitoring:** Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals for a predetermined period (e.g., 5 days).^{[2][5]}
- **Outcome Assessment:** At the conclusion of the experiment, or at specified time points, tissues and blood can be collected for further analysis, such as measurement of pro-inflammatory cytokines, histological examination of organs (e.g., lungs), and assessment of immune cell populations.



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Figure 2: General experimental workflow for **JH-X-119-01** in an LPS-induced sepsis model.

Conclusion

JH-X-119-01 is a valuable research tool for investigating the role of IRAK1 in various pathological conditions. The provided dosage and administration guidelines, based on existing preclinical studies, offer a solid foundation for designing in vivo experiments in mice. Researchers should, however, perform dose-response studies and optimize administration protocols for their specific models and research questions.

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